molecular formula C5H7BN2O2 B13458166 (5-Methylpyridazin-4-yl)boronic acid

(5-Methylpyridazin-4-yl)boronic acid

Cat. No.: B13458166
M. Wt: 137.93 g/mol
InChI Key: NMAFAXYVBQQKGQ-UHFFFAOYSA-N
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Description

(5-Methylpyridazin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridazine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyridazin-4-yl)boronic acid typically involves the reaction of 5-methylpyridazine with a boron-containing reagent. One common method is the borylation of 5-methylpyridazine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reagents and conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridazin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Methylpyridazin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron-containing group to the target molecule. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylpyridazin-4-yl)boronic acid is unique due to the presence of the methyl group on the pyridazine ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide advantages in certain synthetic applications, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C5H7BN2O2

Molecular Weight

137.93 g/mol

IUPAC Name

(5-methylpyridazin-4-yl)boronic acid

InChI

InChI=1S/C5H7BN2O2/c1-4-2-7-8-3-5(4)6(9)10/h2-3,9-10H,1H3

InChI Key

NMAFAXYVBQQKGQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=NC=C1C)(O)O

Origin of Product

United States

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